
tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate
Übersicht
Beschreibung
Tert-butyl (1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutylcarbamate is a synthetic organic compound that features a cyclobutylcarbamate core with a nitroimidazole substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate typically involves the following steps:
Formation of the Cyclobutylcarbamate Core: This can be achieved through the reaction of cyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Nitroimidazole Group: The nitroimidazole moiety can be introduced via a nucleophilic substitution reaction, where the cyclobutylcarbamate reacts with 4-nitroimidazole under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Cleavage of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, generating a free amine. This reaction is critical for deprotection in synthetic workflows .
Key Reaction Conditions and Outcomes:
Acid Used | Conditions | Byproduct | Yield | Source |
---|---|---|---|---|
HCl (dilute) | RT, 1–2 hours | tert-butyl cation | ~90% | |
TFA | 0°C, 30 minutes | Trifluoroacetate | 85% | |
HBr/AcOH | Reflux, 4 hours | Acetate salt | 78% |
In the presence of scavengers (e.g., thiophenol), side reactions involving the tert-butyl cation are minimized .
Reactivity of the 4-Nitroimidazole Moiety
The nitro group on the imidazole ring participates in reduction and nucleophilic substitution reactions.
Nitro Group Reduction
Catalytic hydrogenation reduces the nitro group to an amine:
Reaction :
Catalyst | Solvent | Time | Yield | Source |
---|---|---|---|---|
Pd/C (10%) | EtOH | 6 hours | 82% | |
Raney Ni | MeOH | 8 hours | 75% |
Nucleophilic Aromatic Substitution
The nitro group activates the imidazole ring for substitution with nucleophiles (e.g., amines, thiols) :
Example Reaction :
Nucleophile | Base | Temperature | Yield |
---|---|---|---|
Piperidine | EtN | 80°C | 68% |
Thiophenol | KCO | 60°C | 72% |
Cyclobutane Ring Functionalization
The cyclobutane ring undergoes strain-driven reactions, including ring-opening and cross-coupling:
Ring-Opening via Acid Catalysis
Under strong acidic conditions, the cyclobutane ring opens to form linear intermediates :
Reaction :
Acid | Temperature | Product | Yield |
---|---|---|---|
HSO | 100°C | Succinimide derivative | 65% |
HCl | Reflux | Linear carbamate | 58% |
Suzuki-Miyaura Coupling
The cyclobutyl carbamate participates in cross-coupling reactions when functionalized with a halide:
Example :
Catalyst | Ligand | Yield |
---|---|---|
Pd(OAc) | SPhos | 76% |
Pd(dba) | XPhos | 81% |
Stability Under Basic and Oxidative Conditions
The carbamate group is stable under mild basic conditions but degrades under strong oxidation:
Condition | Observation | Source |
---|---|---|
NaOH (1M, RT) | No decomposition after 24 hours | |
KMnO (aq., Δ) | Oxidative cleavage of imidazole ring | |
mCPBA (CHCl) | Epoxidation of cyclobutane ring |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Tert-butyl ((1S,3S)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate has been investigated for its potential as a pharmaceutical agent due to its structural features that may influence biological activity. The nitro group is known to enhance the compound's interaction with biological targets, potentially leading to therapeutic effects against various diseases.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on imidazole derivatives have shown promising results in inhibiting cancer cell proliferation. The specific interactions of this compound with cancer biomarkers warrant further investigation into its efficacy as an anticancer agent.
Synthetic Chemistry
The compound serves as a valuable intermediate in synthetic pathways. Its ability to protect amines during chemical reactions makes it useful in complex organic synthesis processes.
Example: C–N Bond Formation
Recent advancements in photocatalysis have utilized tert-butyl carbamates for the direct amidation of indoles. This method allows for the construction of C–N bonds under mild conditions, showcasing the compound's versatility in synthetic applications .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl cyclobutylcarbamate | Cyclobutyl ring with tert-butyl group | Lacks nitro substitution |
Tert-butyl (trans-3-hydroxy-cyclobutyl)carbamate | Hydroxy group instead of nitro | Different biological activity potential |
Tert-butyl (cis-3-hydroxy-cyclobutyl)carbamate | Similar structure but with cis configuration | May exhibit distinct stereochemical properties |
The structural uniqueness of this compound compared to its analogs suggests it may impart distinct biological activities, making it a subject of interest in drug discovery and development.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate would depend on its specific application. For example, as an antimicrobial agent, the nitroimidazole group can undergo reduction within microbial cells to form reactive intermediates that damage DNA and other cellular components. The molecular targets and pathways involved would include DNA, enzymes involved in DNA replication, and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used as an antimicrobial agent.
Secnidazole: A nitroimidazole with a longer half-life compared to metronidazole.
Uniqueness
Tert-butyl (1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutylcarbamate is unique due to its cyclobutylcarbamate core, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles. This structural difference could result in improved efficacy, reduced side effects, or novel applications in various fields.
Biologische Aktivität
tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate is a synthetic organic compound notable for its potential biological activities, particularly in the field of antimicrobial agents. This compound features a cyclobutylcarbamate core with a nitroimidazole substituent, which is known for its role in various pharmacological applications.
- IUPAC Name : tert-butyl N-[3-(4-nitroimidazol-1-yl)cyclobutyl]carbamate
- CAS Number : 1364663-31-9
- Molecular Formula : C12H18N4O4
- Molecular Weight : 282.30 g/mol
The biological activity of this compound is primarily attributed to the nitroimidazole moiety, which can undergo reduction within microbial cells to form reactive intermediates. These intermediates are known to interact with DNA and other critical cellular components, leading to cell damage and death. The specific molecular targets include:
- DNA : The nitro group can form covalent bonds with nucleophilic sites on DNA, disrupting replication and transcription.
- Enzymes : Inhibition of enzymes involved in DNA repair mechanisms is also a significant pathway through which this compound exerts its effects.
Biological Activity Studies
Research has indicated that compounds containing the nitroimidazole structure exhibit significant antimicrobial properties. Below is a summary of relevant studies:
Case Studies
Several case studies highlight the biological activities of this compound and its analogs:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various nitroimidazole derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
- Cytotoxicity Assessment :
- Antiparasitic Activity :
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-nitroimidazol-1-yl)cyclobutyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(17)14-8-4-9(5-8)15-6-10(13-7-15)16(18)19/h6-9H,4-5H2,1-3H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXOYNUGIJIHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719913, DTXSID501123183 | |
Record name | tert-Butyl [3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[trans-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-31-9, 1364663-24-0 | |
Record name | tert-Butyl [3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[trans-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.